Ethyl cyclopropanecarboxylate
Overview
Description
Ethyl cyclopropanecarboxylate derivatives are a class of compounds that have been studied for their various applications in organic synthesis and biological systems. These compounds are characterized by a three-membered cyclopropane ring attached to a carboxylate ester group. The research on these compounds spans from their role in plant hormone biosynthesis to their use in polymerization reactions and the synthesis of cyclopropane ester derivatives .
Synthesis Analysis
The synthesis of ethyl cyclopropanecarboxylate derivatives can be achieved through various methods. One approach involves the cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement, which has been used to prepare optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid . Another method includes the cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by Curtius rearrangement to produce 2-fluoro-1-aminocyclopropane-1-carboxylic acid . Additionally, ethyl 1-nitrocyclopropanecarboxylates can be formed using a catalytic amount of rhodium(II) acetate in the reaction between alkenes and ethyl nitrodiazoacetate .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their reactivity and biological activity. For instance, the crystal structure of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of ethylene, reveals that despite low sequence identity with aspartate aminotransferase, the overall folds and active sites are very similar, which is significant for understanding its catalytic mechanism .
Chemical Reactions Analysis
Ethyl cyclopropanecarboxylate derivatives are involved in various chemical reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) can initiate cationic polymerization of N-vinylcarbazole and diradical polymerization of acrylonitrile, with the reactions showing different kinetics and molecular weight distributions . The stereospecific conversion of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) to 1-butene by plant tissues also highlights the importance of molecular configuration in enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyclopropanecarboxylate derivatives are influenced by their molecular structure. The presence of substituents on the cyclopropane ring can affect the reactivity and selectivity of these compounds in chemical reactions. For instance, the stereospecificity of the enzyme that converts ACC to ethylene is influenced by the configuration of the amino, carboxyl, and pro-(S) methylene groups . The polymerization reactions initiated by ECMC demonstrate how the molecular weight distribution of the resulting polymer can be influenced by factors such as temperature, monomer concentration, and solvent polarity .
Scientific Research Applications
Spectroscopy and Structural Analysis
- NMR Spectroscopy : Ethyl trans-2-substituted cyclopropanecarboxylates have been analyzed using 13CFT NMR spectroscopy. The study provided insights into substituent effects by comparing the chemical shifts with those of saturated and unsaturated compounds, leading to a better understanding of these molecules (Kusuyama & Ikeda, 1977).
Bioorganic Chemistry and Medicinal Applications
- Biological Evaluation : Derivatives of ethyl cyclopropanecarboxylate have been synthesized and evaluated for their biological activities, including inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. Such studies are significant for drug discovery, especially for treating diseases like Alzheimer's (Boztaş et al., 2019).
Polymer Chemistry
- Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used to initiate the diradical polymerization of acrylonitrile, highlighting its potential in developing new polymeric materials (Li et al., 1991).
- Cationic Polymerization : This compound also initiates cationic polymerization of N-vinylcarbazole, offering insights into the mechanism of polymer formation and the influence of factors like temperature and solvent polarity (Li et al., 1992).
Plant Biology and Ethylene Biosynthesis
- Ethylene Biosynthesis : Studies have been conducted on the analysis of metabolites and enzyme activities in ethylene biosynthesis, where ethyl cyclopropanecarboxylate derivatives are relevant (Bulens et al., 2011).
Organic Synthesis and Chemical Reactions
- Synthesis of Lignan Conjugates : Ethyl cyclopropanecarboxylate derivatives have been synthesized and studied for their antimicrobial and antioxidant properties, demonstrating their potential in organic synthesis and pharmacology (Raghavendra et al., 2016).
- Oxidative Scission Studies : The reaction behavior of ethyl cyclopropanecarboxylate derivatives under electron impact has been studied, providing valuable information for understanding the mass-spectrometric properties of these compounds (Kadentsev et al., 1979).
Safety And Hazards
Ethyl cyclopropanecarboxylate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While the specific future directions for Ethyl cyclopropanecarboxylate are not explicitly mentioned in the retrieved sources, its use as a reagent in the addition of cyclopropane and as an annulation reagent for the conversion of aromatics to 2-methylindanones under Friedel-Crafts conditions suggests potential applications in organic synthesis and the development of new synthetic methodologies .
properties
IUPAC Name |
ethyl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196704 | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclopropanecarboxylate | |
CAS RN |
4606-07-9 | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4606-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl cyclopropanecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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